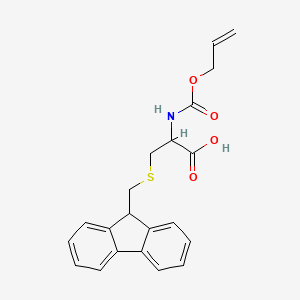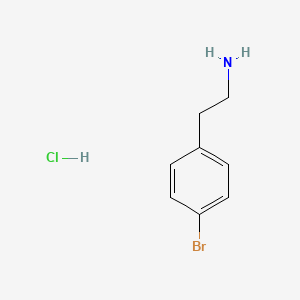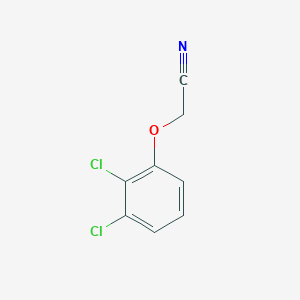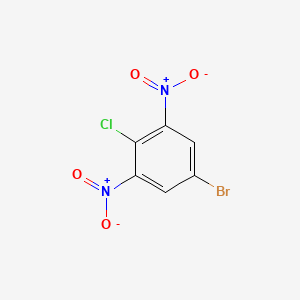
5-Bromo-2-chloro-1,3-dinitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzene derivatives like 5-Bromo-2-chloro-1,3-dinitrobenzene typically involves electrophilic aromatic substitution reactions where halogens are introduced into the benzene ring. Although the exact synthesis of this compound is not detailed in the provided papers, similar compounds are synthesized through stepwise halogenation and nitration reactions .
Molecular Structure Analysis
The molecular structure of halogenated benzenes can be studied using techniques such as NMR spectroscopy. For instance, the paper on the NMR spectra of chlorobenzene and bromobenzene in a liquid crystalline phase provides insights into the molecular structure of these compounds, which can be related to the structure of this compound . The phenyl ring structure is expected to be similar, with the presence of halogens and nitro groups influencing the electron distribution and chemical shifts observed in NMR spectra.
Chemical Reactions Analysis
The reactivity of halogenated benzenes in nucleophilic aromatic substitution reactions is well-documented. Sodium borohydride, for example, can lead to the displacement of halogen atoms by hydrogen in certain positions on the benzene ring . The electrochemical reduction of carbon-halogen bonds is another reaction pathway that can be relevant to this compound, as seen in the study of 5-bromo-1,3-dichloro-2-iodobenzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the properties of similar compounds. X-ray structure determinations of bromo- and bromomethyl-substituted benzenes reveal various types of interactions such as C–H···Br, C–Br···Br, and C–Br···π, which are likely to be present in this compound as well . These interactions can affect the compound's melting point, solubility, and crystal structure.
Scientific Research Applications
1. Reactions with Sodium Borohydride
Gold, Miri, and Robinson (1980) explored the reactions of o-bromo- and p-chloro-nitrobenzenes, including 1-X-2,4-dinitrobenzenes, with sodium borohydride in dimethyl sulphoxide solution. They observed hydride Meisenheimer adducts, indicating the significance of these compounds in nucleophilic aromatic substitution reactions. This research highlighted the potential of 5-Bromo-2-chloro-1,3-dinitrobenzene in synthetic chemistry, particularly in reactions involving hydride agents (Gold, Miri, & Robinson, 1980).
2. Synthesis of Derivatives
Xuan et al. (2010) demonstrated the synthesis of 1-bromo-2,4-dinitrobenzene, which can be extrapolated to the synthesis of this compound. This process is integral to producing intermediates for medicinal, pharmaceutical agents, organic dyes, and organic electroluminescent materials. Their method achieved a high yield and purity, emphasizing the compound's utility in industrial and pharmaceutical applications (Xuan et al., 2010).
3. Aromatic Bromination Processes
Andrievsky et al. (2014) researched the bromination of aromatic compounds, which is relevant to the production of halogenated derivatives like this compound. Their work underlines the importance of this compound in creating halogenated intermediates for further chemical synthesis (Andrievsky et al., 2014).
4. Reactivity in Nucleophilic Substitution
Dutov et al. (2017) studied the dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes, such as this compound, in aromatic nucleophilic substitution reactions. Their findings reveal that these compounds can undergo substitution reactions with various anionic nucleophiles. This study indicates the potential of this compound in complex chemical syntheses involving nucleophilic agents (Dutov et al., 2017).
Safety and Hazards
Safety data sheets indicate that 5-Bromo-2-chloro-1,3-dinitrobenzene should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-chloro-1,3-dinitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their structure and function .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the biochemical pathways involving the benzene ring. It participates in the electrophilic aromatic substitution reactions, which are crucial for the synthesis of various organic compounds . The compound’s interaction with the benzene ring can lead to the formation of new compounds with different properties .
Pharmacokinetics
Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its molecular weight, solubility, and chemical structure .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the synthesis of new organic compounds with different properties . The exact molecular and cellular effects would depend on the specific context and the other compounds involved in the reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other compounds, the pH of the environment, temperature, and pressure . For instance, the compound’s reactivity can be enhanced in the presence of certain catalysts .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-chloro-1,3-dinitrobenzene plays a significant role in biochemical reactions, particularly in the context of electrophilic aromatic substitution. The nitro groups on the benzene ring make it an electron-deficient compound, which can interact with nucleophilic sites on enzymes and proteins. For instance, it can form covalent bonds with thiol groups in cysteine residues, leading to enzyme inhibition. This compound is also known to interact with glutathione, a tripeptide involved in cellular detoxification processes, by forming conjugates that are subsequently excreted from the cell .
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell function by modifying key signaling pathways and altering gene expression. For example, the compound can induce oxidative stress by generating reactive oxygen species, which can lead to the activation of stress response pathways such as the Nrf2 pathway. This activation results in the upregulation of antioxidant genes, helping the cell to mitigate the damage caused by oxidative stress. Additionally, this compound can affect cellular metabolism by inhibiting enzymes involved in glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the covalent modification of proteins, particularly those containing cysteine residues. This modification can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of modification. The compound can also bind to DNA, causing changes in gene expression by altering transcription factor binding or inducing DNA damage. These interactions highlight the compound’s potential as a tool for studying protein function and gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained enzyme inhibition and prolonged changes in gene expression. These effects are particularly evident in in vitro studies, where the compound’s stability can be closely monitored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity. Studies have shown that high doses of the compound can cause liver and kidney damage, likely due to its ability to generate reactive oxygen species and induce oxidative stress. Additionally, there may be threshold effects, where a certain dosage is required to observe any significant biochemical or cellular changes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to detoxification. The compound is metabolized by enzymes such as glutathione S-transferase, which catalyzes the conjugation of the compound with glutathione. This conjugation facilitates the compound’s excretion from the cell and reduces its toxicity. Additionally, the compound can be reduced by nitroreductases, leading to the formation of amine derivatives that may have different biochemical properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. For example, the compound can be transported by multidrug resistance-associated proteins, which help to export the compound out of the cell. Additionally, binding proteins such as albumin can facilitate the compound’s distribution in the bloodstream, allowing it to reach different tissues and exert its effects .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound is known to localize in the cytoplasm, where it can interact with cytosolic enzymes and proteins. Additionally, it may accumulate in the nucleus, where it can bind to DNA and affect gene expression. The compound’s localization is influenced by targeting signals and post-translational modifications, which can direct it to specific cellular compartments .
properties
IUPAC Name |
5-bromo-2-chloro-1,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQNTICVTKSXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612332 | |
| Record name | 5-Bromo-2-chloro-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51796-82-8 | |
| Record name | 5-Bromo-2-chloro-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Trifluoromethyl)phenoxy]butanoic acid](/img/structure/B1342735.png)
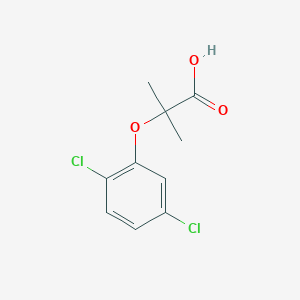
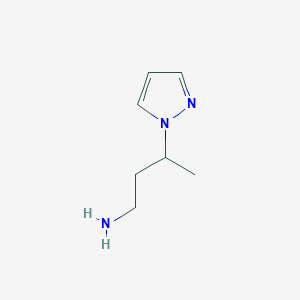
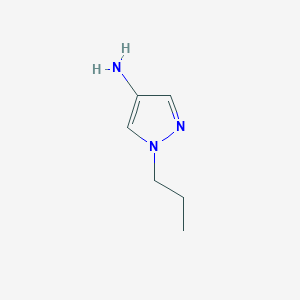
![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1342757.png)
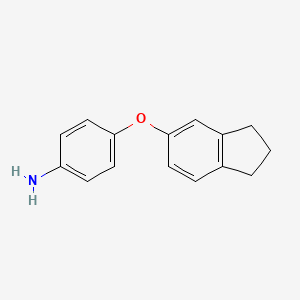
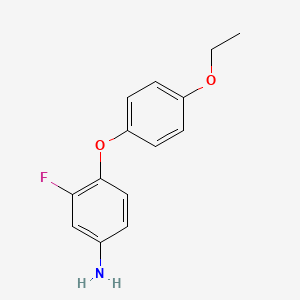
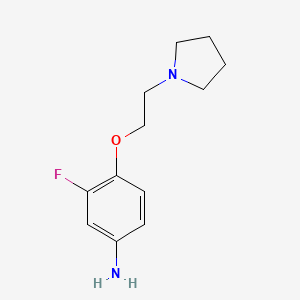
![[2-(4-Benzyl-1-piperazinyl)phenyl]methanamine](/img/structure/B1342769.png)
